molecular formula C27H32N6O B10769079 Cdk4/6 Inhibitor IV

Cdk4/6 Inhibitor IV

Cat. No.: B10769079
M. Wt: 456.6 g/mol
InChI Key: YVXCDLCJCIDFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk4/6 Inhibitor IV is a compound that targets cyclin-dependent kinases 4 and 6, which are crucial regulators of the cell cycle. These kinases play a pivotal role in the transition from the G1 phase to the S phase of the cell cycle, making them attractive targets for cancer therapy. By inhibiting these kinases, this compound can effectively halt the proliferation of cancer cells, particularly in hormone receptor-positive breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk4/6 Inhibitor IV typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Cdk4/6 Inhibitor IV undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Cdk4/6 Inhibitor IV has a wide range of scientific research applications:

Mechanism of Action

Cdk4/6 Inhibitor IV exerts its effects by binding to the active site of cyclin-dependent kinases 4 and 6, thereby preventing their interaction with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein, a crucial step for cell cycle progression from the G1 to the S phase. As a result, the compound induces cell cycle arrest and can lead to cellular senescence or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Palbociclib
  • Ribociclib
  • Abemaciclib

Comparison

Cdk4/6 Inhibitor IV shares a similar mechanism of action with other Cdk4/6 inhibitors like palbociclib, ribociclib, and abemaciclib. it may exhibit differences in terms of potency, selectivity, and toxicity profiles. For instance, while all these inhibitors target the same kinases, their chemical structures and binding affinities can result in varying degrees of efficacy and side effects. This compound may offer unique advantages in specific contexts, such as reduced off-target effects or improved pharmacokinetic properties .

Properties

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.